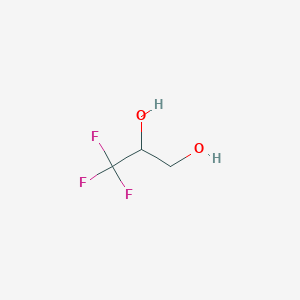

3,3,3-Trifluoropropane-1,2-diol

Description

The exact mass of the compound 3,3,3-Trifluoropropane-1,2-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3,3-Trifluoropropane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trifluoropropane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoropropane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMASYWGIMXQPEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303564 | |

| Record name | 3,3,3-Trifluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-39-0 | |

| Record name | 3,3,3-Trifluoro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,3,3-Trifluoropropane-1,2-diol from Trifluoroacetic Acid

Abstract

This technical guide provides a comprehensive overview of a robust, multi-step synthetic pathway for producing 3,3,3-trifluoropropane-1,2-diol, a valuable fluorinated building block, starting from the readily available commodity chemical, trifluoroacetic acid (TFA). This document is intended for researchers, chemists, and professionals in the pharmaceutical and materials science industries. It details the strategic considerations behind each synthetic step, provides validated experimental protocols, and explores methodologies for achieving high enantiopurity. The synthesis is broken down into four core transformations: the reduction of trifluoroacetic acid, the conversion of the resulting alcohol to an alkene, the epoxidation of the alkene, and the final hydrolytic ring-opening to yield the target diol.

Introduction: The Significance of Fluorinated Diols

Fluorine-containing molecules are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1] 3,3,3-Trifluoropropane-1,2-diol (TFPD), a chiral fluorinated diol, serves as a critical building block for synthesizing more complex chiral molecules and specialty polymers.[1] Its vicinal diol functionality provides two reactive handles for subsequent chemical modifications, making it a versatile precursor in asymmetric synthesis. This guide elucidates a practical and logical pathway to access this valuable compound from trifluoroacetic acid.

Retrosynthetic Strategy

The synthesis begins with a retrosynthetic analysis to map a logical pathway from the target molecule back to the starting material. The core strategy involves disconnecting the diol to an epoxide, which in turn comes from an alkene. This alkene can be logically synthesized from a trifluoroethyl precursor, which is directly accessible from the reduction of trifluoroacetic acid.

Caption: Retrosynthetic analysis of 3,3,3-Trifluoropropane-1,2-diol.

Synthetic Pathway and Experimental Protocols

The forward synthesis follows the path laid out by the retrosynthetic analysis. Each step is detailed below with mechanistic insights and a comprehensive protocol.

Part 1: Reduction of Trifluoroacetic Acid to 2,2,2-Trifluoroethanol

Causality: Trifluoroacetic acid (TFA) is a highly stable carboxylic acid due to the strong electron-withdrawing effect of the CF₃ group.[2] Its reduction requires a powerful reducing agent. While catalytic hydrogenation is used industrially, lithium aluminum hydride (LiAlH₄) is the reagent of choice for laboratory-scale synthesis due to its high reactivity and efficacy in reducing carboxylic acids to primary alcohols.[3][4][5] NaBH₄ is not strong enough for this transformation.[5] The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to liberate the alcohol.

Experimental Protocol: LiAlH₄ Reduction of TFA

-

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Setup: Equip a 1 L three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen.

-

Reagent Charging: In a separate flask, prepare a solution of trifluoroacetic acid (57.0 g, 0.5 mol) in 200 mL of anhydrous tetrahydrofuran (THF). Charge the dropping funnel with this solution.

-

Hydride Suspension: Carefully charge the reaction flask with lithium aluminum hydride (28.5 g, 0.75 mol, 1.5 eq) and suspend it in 300 mL of anhydrous THF.

-

Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Begin dropwise addition of the TFA solution from the dropping funnel to the stirred suspension. The rate of addition should be controlled to maintain the internal temperature below 10 °C and to manage the vigorous evolution of hydrogen gas.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 4 hours to ensure complete reduction.

-

Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly, add the following reagents sequentially via the dropping funnel:

-

28.5 mL of water

-

28.5 mL of 15% aqueous sodium hydroxide

-

85.5 mL of water This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.[6]

-

-

Isolation: Stir the resulting white suspension at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake with additional THF (3 x 100 mL).

-

Purification: Combine the organic filtrates and remove the solvent by distillation. The crude 2,2,2-trifluoroethanol can be purified by fractional distillation (b.p. 74 °C).

| Parameter | Value | Reference |

| Starting Material | Trifluoroacetic Acid | [5] |

| Reducing Agent | LiAlH₄ | [5][7] |

| Solvent | Anhydrous THF | [8] |

| Expected Yield | 85-95% | - |

| Boiling Point | 74 °C | [2] |

Part 2: Conversion of 2,2,2-Trifluoroethanol to 3,3,3-Trifluoropropene

Causality: The direct acid-catalyzed dehydration of 2,2,2-trifluoroethanol is challenging due to the reduced basicity of the hydroxyl oxygen, a consequence of the adjacent electron-withdrawing CF₃ group. A more reliable two-step approach is employed: 1) Conversion of the hydroxyl group into an excellent leaving group, such as a tosylate. 2) Elimination of the tosylate using a strong, non-nucleophilic base to form the alkene. This classic method avoids the harsh conditions and potential side reactions of direct dehydration.[9]

Experimental Protocol: Tosylation and Elimination

-

Step 2a: Tosylation

-

Dissolve 2,2,2-trifluoroethanol (50.0 g, 0.5 mol) and p-toluenesulfonyl chloride (105 g, 0.55 mol) in 500 mL of anhydrous dichloromethane in a 1 L flask.

-

Cool the solution to 0 °C and slowly add triethylamine (70 mL, 0.5 mol).

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture with 1M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoroethyl tosylate.

-

-

Step 2b: Elimination

-

Dissolve the crude tosylate in 500 mL of anhydrous THF.

-

Add potassium tert-butoxide (67.3 g, 0.6 mol) portion-wise at room temperature.

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction, pour it into 1 L of water, and extract with diethyl ether (3 x 300 mL).

-

Wash the combined organic extracts with brine, dry over MgSO₄, and filter.

-

The product, 3,3,3-trifluoropropene, is a gas at room temperature (b.p. -27 °C). It can be collected in a cold trap or used directly in the next step by bubbling the gaseous product into the subsequent reaction mixture.

-

Part 3: Epoxidation of 3,3,3-Trifluoropropene

Causality: The epoxidation of an alkene is the direct addition of an oxygen atom across the double bond to form a three-membered cyclic ether (epoxide).[10] Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the epoxide.[10] The mechanism is concerted, involving the transfer of an oxygen atom from the peroxyacid to the alkene in a single step.

Caption: Concerted mechanism of m-CPBA epoxidation.

Experimental Protocol: m-CPBA Epoxidation

-

Setup: Dissolve 3,3,3-trifluoropropene (assuming 0.4 mol from the previous step) in 800 mL of dichloromethane in a 2 L flask and cool to 0 °C.

-

Reagent Addition: In a separate flask, dissolve m-CPBA (approx. 77% purity, 100 g, ~0.45 mol) in 500 mL of dichloromethane. Add this solution slowly to the stirred alkene solution, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Workup: Cool the mixture to 0 °C. A white precipitate of 3-chlorobenzoic acid will form. Filter off the precipitate.

-

Quenching: Wash the filtrate with a 10% aqueous solution of sodium sulfite (to destroy excess peroxide), followed by saturated sodium bicarbonate solution (to remove acidic byproducts), and finally with brine.[11]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the dichloromethane by distillation. The resulting crude 3-(trifluoromethyl)oxirane can be purified by vacuum distillation.

Part 4: Hydrolysis of 3-(Trifluoromethyl)oxirane

Causality: The final step is the ring-opening of the epoxide to form the vicinal diol. This can be achieved under either acidic or basic conditions.[10] Acid-catalyzed hydrolysis proceeds via protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack by water.[12] The attack occurs with anti-stereochemistry. Due to the strong inductive effect of the CF₃ group, nucleophilic attack will occur regioselectively at the less-substituted carbon (C2), regardless of whether the conditions are acidic or basic, to yield the desired 3,3,3-trifluoropropane-1,2-diol.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Setup: In a 1 L flask, suspend the crude 3-(trifluoromethyl)oxirane (from the previous step) in 500 mL of water.

-

Catalyst: Add 5 mL of concentrated sulfuric acid (or another strong acid) to the mixture.

-

Reaction: Heat the mixture to 80 °C and stir vigorously for 4 hours. Monitor the reaction by TLC or GC-MS until the epoxide is consumed.

-

Neutralization: Cool the reaction mixture to room temperature and neutralize the acid by carefully adding solid sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous solution with ethyl acetate (4 x 250 mL).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3,3,3-trifluoropropane-1,2-diol can be purified by vacuum distillation or recrystallization.

Strategies for Asymmetric Synthesis

For applications in pharmaceuticals, obtaining a single enantiomer of the diol is often required. The most efficient method to achieve this is through an asymmetric dihydroxylation of the alkene intermediate, 3,3,3-trifluoropropene.

Sharpless Asymmetric Dihydroxylation: This powerful method uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to effect a highly enantioselective syn-dihydroxylation of alkenes.[13][14][15] Commercially available reagent kits, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand [(DHQ)₂PHAL and (DHQD)₂PHAL, respectively], and a stoichiometric re-oxidant (K₃Fe(CN)₆), simplifying the procedure.[13][14]

-

AD-mix-β will typically deliver the hydroxyl groups to the Re face of the alkene, yielding (R)-3,3,3-trifluoropropane-1,2-diol.

-

AD-mix-α will deliver the hydroxyl groups to the Si face, yielding (S)-3,3,3-trifluoropropane-1,2-diol.

This method bypasses the epoxidation and hydrolysis steps, offering a more direct and stereocontrolled route to the final chiral product from the alkene intermediate.

Caption: Enantioselective synthesis using Sharpless AD-mix reagents.

References

-

Overview Of Uses And Synthesis Methods Of Trifluoroacetic Acid (TFA) CAS:76-05-1. Xiamen Aeco Chemical Co., Ltd. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona, Jamaica. [Link]

-

Sharpless epoxidation - Wikipedia. Wikipedia. [Link]

-

2,2,2-Trifluoroethanol Changes the Transition Kinetics and Subunit Interactions in the Small Bacterial Mechanosensitive Channel MscS. Biophysical Journal. [Link]

-

Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Los Angeles. [Link]

-

Sharpless Asymmetric Epoxidation Reaction - Chem 115 Myers. Harvard University. [Link]

-

Sharpless Epoxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

PROCESS FOR THE PREPARATION OF 3,3,3-TRIFLUOROPROPENE. Paper Digest. [Link]

-

Sharpless asymmetric dihydroxylation - Wikipedia. Wikipedia. [Link]

- CN105399607B - A kind of preparation method of 3,3,3 trifluoropropanol.

-

Trifluoroacetic Acid (TFA) - Common Organic Chemistry. The Organic Chemistry Tutor. [Link]

-

Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central (PMC). [Link]

-

Epoxides undergo an acid-catalyzed ring-opening reaction with water (a hydrolysis) to give the corresponding 1,2-dialcohol, or diol, also called a glycol. Chemistry LibreTexts. [Link]

-

Ring opening of various terminal epoxides with TBAF/THF. ResearchGate. [Link]

-

Epoxide Ring Opening With Base - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

(S)-(-)-2-AMINO-3-METHYL-1,1-DIPHENYL-1-BUTANOL. Organic Syntheses. [Link]

-

Synthesis and mCPBA-mediated epoxidation of 3β-hydroxy- (3) and... ResearchGate. [Link]

-

Sharpless asymmetric dihydroxylation and acid-catalysed cyclisation of... ResearchGate. [Link]

-

Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link]

-

Epoxidation Using m-CPBA. YouTube. [Link]

-

Workup: Aluminum Hydride Reduction. University of Rochester. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [https://www.masterorganicchemistry.com/2023/02/03/lithium-aluminum-hydride/]([Link] hydride/)

- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.

-

19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

-

(PDF) Properties of 2,2,2-trifluoroethanol and water mixtures. ResearchGate. [Link]

-

2,2,2-Trifluoroethanol (TFEA) - Its Production Process and Various Applications. Tosoh USA. [Link]

-

Can 2,2,2-trifluoroethanol be an efficient protein denaturant than methanol and ethanol under thermal stress? RSC Publishing. [Link]

-

dehydration of alcohols. Chemguide. [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 3. Sharpless Asymmetric Epoxidation | Ambeed [ambeed.com]

- 4. US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Workup [chem.rochester.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 14. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 15. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-3,3,3-Trifluoropropane-1,2-diol

Abstract

(S)-3,3,3-Trifluoropropane-1,2-diol is a pivotal chiral building block in medicinal chemistry and materials science. Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity to parent molecules, making it a valuable synthon in drug development.[1] This guide provides a comprehensive overview of the primary enantioselective strategies for its synthesis, including asymmetric dihydroxylation, kinetic resolution, and synthesis from chiral precursors. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal synthetic route for their specific applications.

Introduction: The Significance of Fluorinated Chiral Diols

Chirality is a fundamental concept in drug design, as the enantiomers of a drug molecule often exhibit distinct pharmacological and toxicological profiles.[2] The strategic incorporation of fluorine atoms into drug candidates can significantly improve their metabolic stability, binding affinity, and lipophilicity.[3][4] (S)-3,3,3-Trifluoropropane-1,2-diol, a chiral fluorinated diol, represents a convergence of these two critical aspects of modern medicinal chemistry.[1] Its structural features make it an attractive component for the synthesis of complex bioactive molecules.[1]

The development of efficient and highly enantioselective methods for the synthesis of this diol is therefore of paramount importance. This guide will explore the most successful and widely adopted strategies to achieve this, providing both theoretical understanding and practical guidance for researchers in the field.

Strategic Approaches to Enantioselective Synthesis

Several distinct strategies have been developed to access (S)-3,3,3-Trifluoropropane-1,2-diol in high enantiopurity. The choice of method often depends on factors such as scale, desired enantiomeric excess (ee), and the availability of starting materials and catalysts. The principal approaches can be categorized as:

-

Asymmetric Dihydroxylation of 3,3,3-Trifluoropropene: A direct and atom-economical approach.

-

Kinetic Resolution of Racemic 3,3,3-Trifluoropropane-1,2-diol: Separation of a racemic mixture based on the differential reaction rates of the enantiomers.

-

Synthesis from Chiral Precursors: Utilizing a starting material that already possesses the desired stereochemistry.

-

Biocatalytic Methods: Employing enzymes to catalyze the enantioselective transformation.

The following sections will provide a detailed examination of each of these strategies.

Asymmetric Dihydroxylation: The Sharpless Approach

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely used method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[5][6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high levels of enantioselectivity.[5][6][7]

Mechanism of Enantioselection

The reaction proceeds through the formation of an osmium(VIII) glycolate intermediate.[5] The chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the olefin addition.[5][6] For the synthesis of (S)-3,3,3-Trifluoropropane-1,2-diol from 3,3,3-trifluoropropene, the AD-mix-β, which contains the (DHQD)₂PHAL ligand, is typically employed.

A simplified catalytic cycle for the Sharpless Asymmetric Dihydroxylation is depicted below:

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

Materials:

-

AD-mix-β

-

3,3,3-Trifluoropropene

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel

Procedure:

-

A mixture of tert-butanol and water (1:1, 10 mL/mmol of olefin) is cooled to 0 °C.

-

AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.1 eq) are added, and the mixture is stirred until both phases are clear.

-

3,3,3-Trifluoropropene is bubbled through the solution at 0 °C. The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g/mmol of olefin) and stirred for 1 hour.

-

The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with 2 M NaOH, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford (S)-3,3,3-Trifluoropropane-1,2-diol.

Data Summary

| Catalyst System | Ligand | Enantiomeric Excess (ee) | Yield | Reference |

| OsO₄ / K₃Fe(CN)₆ | (DHQD)₂PHAL (in AD-mix-β) | >95% | 70-85% | [8] |

Kinetic Resolution: A Strategy of Separation

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[9] This results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.

Enzymatic Kinetic Resolution

Enzymes are highly efficient and stereoselective catalysts, making them ideal for kinetic resolutions. Lipases, in particular, are commonly used for the resolution of alcohols and diols through enantioselective acylation.

In the case of racemic 3,3,3-trifluoropropane-1,2-diol, a lipase such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

Caption: Enzymatic kinetic resolution of racemic 3,3,3-trifluoropropane-1,2-diol.

Experimental Protocol: Enzymatic Kinetic Resolution

Materials:

-

Racemic 3,3,3-Trifluoropropane-1,2-diol

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous solvent (e.g., toluene or THF)

-

Silica gel

Procedure:

-

To a solution of racemic 3,3,3-trifluoropropane-1,2-diol (1 eq) in anhydrous toluene (10 mL/mmol) is added vinyl acetate (0.6 eq).

-

Immobilized CAL-B (20 mg/mmol of diol) is added, and the suspension is stirred at room temperature.

-

The reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.

-

The enzyme is removed by filtration and washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of (S)-diol and (R)-acetate is separated by flash chromatography on silica gel.

Data Summary

| Enzyme | Acyl Donor | Enantiomeric Excess (ee) of (S)-diol | Conversion | Reference |

| Candida antarctica lipase B | Vinyl acetate | >99% | ~50% | [10] |

Synthesis from Chiral Precursors: Building upon Stereochemistry

An alternative approach to enantioselective synthesis is to start with a readily available chiral molecule and chemically transform it into the desired product, preserving the stereochemistry. This "chiral pool" synthesis can be a very effective strategy.

A common chiral precursor for the synthesis of (S)-3,3,3-trifluoropropane-1,2-diol is (S)-glycidol or a derivative thereof. The epoxide ring can be opened by a trifluoromethyl nucleophile, followed by appropriate functional group manipulations.

Caption: Synthesis of (S)-3,3,3-trifluoropropane-1,2-diol from a chiral precursor.

Biocatalytic Approaches: The Power of Nature

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[11][12] Whole-cell biotransformations or the use of isolated enzymes can be employed to produce (S)-3,3,3-trifluoropropane-1,2-diol. For instance, engineered microorganisms can be designed to perform specific enantioselective dihydroxylation or reduction reactions on fluorinated substrates.[13][14] While still an emerging field for this specific molecule, biocatalysis holds significant promise for sustainable and efficient production.

Comparative Analysis of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Asymmetric Dihydroxylation | Direct, atom-economical, high ee, well-established. | Use of toxic and expensive osmium tetroxide (though catalytic). |

| Kinetic Resolution | Can achieve very high ee for the unreacted enantiomer. | Maximum theoretical yield of the desired enantiomer is 50%. Requires separation of the product and unreacted starting material. |

| Synthesis from Chiral Precursors | Avoids the need for an asymmetric induction step. Can be very efficient if the precursor is readily available. | The availability and cost of the chiral precursor can be a limiting factor. The number of synthetic steps may be higher. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | May require specialized equipment and expertise. Substrate scope can be limited. |

Conclusion and Future Outlook

The enantioselective synthesis of (S)-3,3,3-trifluoropropane-1,2-diol is a well-addressed challenge in modern organic synthesis, with several robust and high-yielding methods available to researchers. The Sharpless Asymmetric Dihydroxylation remains a highly reliable and efficient method for direct synthesis, while enzymatic kinetic resolution offers a powerful alternative for achieving exceptional enantiopurity. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and desired purity.

Future research in this area will likely focus on the development of more sustainable and cost-effective methods, such as novel biocatalytic approaches and the use of non-precious metal catalysts for asymmetric dihydroxylation. The continued demand for fluorinated chiral building blocks in drug discovery will undoubtedly drive further innovation in the synthesis of this valuable molecule.

References

- 1. (S)-3,3,3-Trifluoropropane-1,2-diol | 148683-14-1 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 10. Collection - Kinetic Chiral Resolutions of 1,2-Diols and Desymmetrization of Glycerol Catalyzed by Glycerol Kinase - The Journal of Organic Chemistry - Figshare [figshare.com]

- 11. mdpi-res.com [mdpi-res.com]

- 12. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [rjraap.com]

- 13. researchgate.net [researchgate.net]

- 14. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Asymmetric Synthesis of (R)-3,3,3-Trifluoropropane-1,2-diol

Abstract

(R)-3,3,3-Trifluoropropane-1,2-diol ( (R)-TFPD) is a chiral fluorinated building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of the trifluoromethyl group can enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This in-depth technical guide provides a comprehensive overview of the principal methodologies for the asymmetric synthesis of (R)-TFPD, designed for researchers, scientists, and professionals in the field of drug development. This document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible approach to obtaining this valuable chiral intermediate. We will explore three primary strategies: the Sharpless asymmetric dihydroxylation of 3,3,3-trifluoropropene, the lipase-catalyzed kinetic resolution of racemic 3,3,3-trifluoropropane-1,2-diol, and the microbial reduction of trifluoromethyl ketones. Each section will provide detailed, step-by-step methodologies, a critical analysis of the advantages and limitations, and quantitative data to guide the selection of the most suitable synthetic route.

Introduction: The Strategic Importance of (R)-3,3,3-Trifluoropropane-1,2-diol in Modern Drug Discovery

The introduction of fluorine-containing motifs into drug candidates has become a powerful strategy in lead optimization. The trifluoromethyl group, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. (R)-3,3,3-Trifluoropropane-1,2-diol, with its defined stereochemistry and trifluoromethyl moiety, serves as a versatile chiral precursor for a variety of complex molecules. Its diol functionality allows for further chemical transformations, making it a valuable starting material for the synthesis of novel therapeutics. The ability to produce this compound with high enantiomeric purity is therefore of paramount importance.

This guide will dissect the most effective and practical methods for achieving the enantioselective synthesis of (R)-TFPD, providing the user with the necessary knowledge to implement these strategies in a laboratory setting.

Strategic Approaches to the Asymmetric Synthesis of (R)-TFPD

The synthesis of (R)-TFPD can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of method will often depend on factors such as the desired scale of the reaction, the availability of starting materials and specialized equipment, and the required level of enantiopurity.

Figure 1: Overview of the primary synthetic strategies for (R)-3,3,3-Trifluoropropane-1,2-diol.

Sharpless Asymmetric Dihydroxylation of 3,3,3-Trifluoropropene

The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes.[1][2] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the stereochemical outcome of the dihydroxylation.

Mechanistic Rationale and Causality

The reaction proceeds through the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene.[3] The chiral ligand creates a binding pocket that favors one face of the alkene, leading to high enantioselectivity. The choice between the pseudoenantiomeric ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, dictates which enantiomer of the diol is formed. For the synthesis of (R)-TFPD from 3,3,3-trifluoropropene, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is the appropriate choice.[4][5]

References

An In-depth Technical Guide to 3,3,3-Trifluoropropane-1,2-diol: Physicochemical Properties and Spectroscopic Analysis

Introduction

3,3,3-Trifluoropropane-1,2-diol is a fluorinated organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl group (CF₃) in 3,3,3-trifluoropropane-1,2-diol is a bioisostere for other chemical groups, which can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds.[1] This guide provides a comprehensive overview of the physical properties and spectral data of 3,3,3-trifluoropropane-1,2-diol, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical characteristics of a compound are foundational to its application, influencing its handling, formulation, and behavior in various systems. The properties of 3,3,3-Trifluoropropane-1,2-diol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅F₃O₂ | [1] |

| Molecular Weight | 130.07 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 87-88 °C @ 25 mmHg | |

| Density | 1.36 g/cm³ | N/A |

| Melting Point | Not experimentally determined | N/A |

| Solubility | Miscible with water and polar organic solvents (predicted) | N/A |

| Purity | >97% | [1] |

Discussion of Physical Properties:

-

Boiling Point: The boiling point of 87-88 °C at a reduced pressure of 25 mmHg indicates that this compound is a relatively high-boiling liquid under atmospheric pressure. This is a critical parameter for purification by distillation, allowing for separation from lower or higher boiling impurities. The choice of reduced pressure for this measurement is a standard technique for compounds that may decompose at their atmospheric boiling point.

-

Melting Point: An experimental melting point has not been reported in the available literature. As a liquid at room temperature, its melting point is below ambient temperature.

-

Solubility: The presence of two hydroxyl groups suggests that 3,3,3-trifluoropropane-1,2-diol is likely to be miscible with water and other polar organic solvents due to the potential for hydrogen bonding. The trifluoromethyl group, while imparting some lipophilicity, is not expected to render the molecule immiscible in polar solvents. This property is crucial for its use in various reaction conditions and for formulation development.

Synthesis and Chemical Reactivity

Understanding the synthesis of 3,3,3-trifluoropropane-1,2-diol provides context for its potential impurities and handling. A common synthetic route involves the reaction of 3,3,3-trifluoropropene with a diol precursor under controlled conditions to achieve the desired stereochemistry.[1] Industrial-scale production may utilize large-scale fluorination processes.[1]

The diol functionality allows for a range of chemical transformations, including oxidation to the corresponding ketone or aldehyde, and nucleophilic substitution of the hydroxyl groups.[1]

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound. Due to a lack of publicly available experimental spectra for 3,3,3-trifluoropropane-1,2-diol, this section will focus on the principles of the key spectroscopic techniques and present predicted data to illustrate the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,3,3-trifluoropropane-1,2-diol, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques used for structural confirmation.

¹H NMR (Proton NMR): This technique provides information about the number and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum:

-

CH₂ group: A multiplet is expected for the two protons of the CH₂ group, likely appearing in the range of 3.5-3.8 ppm. The splitting pattern will be complex due to coupling with the adjacent CH proton.

-

CH group: A multiplet is expected for the single proton of the CH group, likely appearing between 3.9-4.2 ppm. This proton will be coupled to the protons of the adjacent CH₂ group and potentially show long-range coupling to the fluorine atoms.

-

OH groups: The chemical shift of the two hydroxyl protons is variable and depends on the solvent, concentration, and temperature. They may appear as broad singlets.

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum:

-

CH₂ group: A signal for the CH₂ carbon is expected around 65-70 ppm.

-

CH group: A signal for the CH carbon is expected around 70-75 ppm. This signal will likely be split into a quartet due to coupling with the three fluorine atoms.

-

CF₃ group: The carbon of the trifluoromethyl group is expected to appear as a quartet in the range of 120-130 ppm due to the strong coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): This technique is highly sensitive and provides information about the fluorine atoms in a molecule.

Predicted ¹⁹F NMR Spectrum:

-

A single signal, likely a triplet, is expected for the three equivalent fluorine atoms of the CF₃ group, arising from coupling with the adjacent CH proton. The chemical shift would be in the typical range for a CF₃ group attached to a carbon bearing an oxygen atom.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,3,3-trifluoropropane-1,2-diol in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the hydroxyl protons.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in all spectra to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Spectrum:

-

O-H stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are expected for the C-H bonds of the alkane backbone.

-

C-F stretch: Strong absorption bands are expected in the region of 1000-1350 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.

-

C-O stretch: Absorption bands in the 1000-1260 cm⁻¹ region are expected for the C-O single bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As 3,3,3-trifluoropropane-1,2-diol is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (130.07 g/mol ) may be observed, although it could be weak or absent in EI-MS due to facile fragmentation.

-

Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. For this molecule, fragmentation could involve the loss of a CH₂OH group (m/z 99) or cleavage of the C-C bond adjacent to the CF₃ group. The CF₃⁺ ion (m/z 69) is a common and often abundant fragment in the mass spectra of trifluoromethyl-containing compounds.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of 3,3,3-trifluoropropane-1,2-diol in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography (GC): Inject the sample into a GC system to separate it from any impurities. The choice of the GC column and temperature program is crucial for good separation.

-

Mass Spectrometry (MS): The eluent from the GC is directly introduced into the ion source of the mass spectrometer (typically using electron ionization). The mass spectrum is then recorded.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. This information helps to confirm the molecular weight and provides structural clues.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of 3,3,3-Trifluoropropane-1,2-diol.

Caption: Workflow for the synthesis, purification, and analysis of 3,3,3-Trifluoropropane-1,2-diol.

Applications in Drug Development and Research

The unique properties imparted by the trifluoromethyl group make 3,3,3-trifluoropropane-1,2-diol a valuable building block in drug discovery and development.[1] Its incorporation can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the half-life of a drug.

-

Increased Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

-

Modulation of pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.

The chiral nature of 3,3,3-trifluoropropane-1,2-diol also makes it a useful synthon for the asymmetric synthesis of complex chiral molecules.[1]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3,3,3-trifluoropropane-1,2-diol.

-

Hazard Statements: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing fumes, mist, or spray.[2] Wear protective gloves, protective clothing, eye protection, and face protection.[2] Use only outdoors or in a well-ventilated area.[2]

-

First Aid: In case of contact with skin, wash with plenty of soap and water.[2] If in eyes, rinse cautiously with water for several minutes.[2] If inhaled, remove the person to fresh air.[2]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[2]

Conclusion

3,3,3-Trifluoropropane-1,2-diol is a valuable fluorinated building block with significant potential in medicinal chemistry and materials science. While a complete experimental dataset for its physical and spectral properties is not currently available in the public domain, this guide provides a thorough overview of its known characteristics and a scientifically grounded prediction of its spectral behavior. The principles and experimental protocols outlined herein offer a robust framework for researchers working with this and similar fluorinated compounds, enabling them to confidently approach its synthesis, characterization, and application in their research endeavors.

References

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3,3-Trifluoropropane-1,2-diol

Introduction: The Analytical Imperative for Fluorinated Diols

Core Principles of Alcohol Fragmentation in Mass Spectrometry

The fragmentation of alcohols in a mass spectrometer is primarily governed by the location of the hydroxyl groups and the nature of the carbon skeleton.[8][9] Under electron ionization (EI), two principal fragmentation pathways are typically observed: alpha-cleavage and dehydration.[8][9][10]

-

Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. This process is favorable as it leads to the formation of a resonance-stabilized oxonium ion.[8][11]

-

Dehydration: This pathway involves the elimination of a water molecule (a loss of 18 atomic mass units), resulting in the formation of an alkene radical cation.[9][10]

The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group in 3,3,3-trifluoropropane-1,2-diol is expected to significantly influence these fragmentation pathways.

Predicted Electron Ionization (EI) Fragmentation of 3,3,3-Trifluoropropane-1,2-diol

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[11] The molecular ion (M⁺˙) of 3,3,3-trifluoropropane-1,2-diol (molecular weight: 130.07 g/mol ) is expected to be of low abundance or even absent, a common characteristic for alcohols.[12]

Key Predicted Fragmentation Pathways under EI:

-

Alpha-Cleavage: Due to the presence of two hydroxyl groups, multiple α-cleavage events are possible.

-

Cleavage between C1 and C2: This would result in the loss of a ·CH₂OH radical (mass 31) to form a resonance-stabilized cation at m/z 99. This is anticipated to be a prominent fragmentation pathway.

-

Cleavage between C2 and C3: This would lead to the loss of a ·CF₃ radical (mass 69) to form an ion at m/z 61. The stability of the trifluoromethyl radical could make this a significant fragmentation route.

-

-

Loss of Water (Dehydration): The elimination of a water molecule from the molecular ion would produce a fragment at m/z 112 (M-18). Subsequent fragmentation of this ion is also likely.

-

Loss of Formaldehyde: A rearrangement reaction could lead to the elimination of a neutral formaldehyde molecule (CH₂O, mass 30) from the molecular ion, resulting in an ion at m/z 100.

-

Cleavage of the C-C bond with charge retention on the CF₃-containing fragment: While less common for alcohols, the stability of the [CF₃CHOH]⁺ ion could lead to a fragment at m/z 100 following the loss of a ·CH₂OH radical.

Summary of Predicted EI Fragments:

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 130 | [C₃H₅F₃O₂]⁺˙ | Molecular Ion (likely low abundance) |

| 112 | [C₃H₃F₃O]⁺˙ | Loss of H₂O |

| 100 | [C₂H₃F₃O]⁺ | Loss of CH₂O or Cleavage with charge on CF₃-containing fragment |

| 99 | [C₂H₂F₃O]⁺ | α-cleavage (loss of ·CH₂OH) |

| 69 | [CF₃]⁺ | Cleavage of the C2-C3 bond |

| 61 | [C₂H₅O₂]⁺ | α-cleavage (loss of ·CF₃) |

Illustrative EI Fragmentation Diagram:

Caption: A typical ESI-MS/MS workflow for the analysis of 3,3,3-Trifluoropropane-1,2-diol.

Experimental Protocols: A Practical Approach

Given the volatility and polar nature of 3,3,3-trifluoropropane-1,2-diol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique. However, derivatization is often employed for diols to improve their chromatographic behavior and produce characteristic mass spectra. [13][14]

GC-MS with Derivatization:

Objective: To improve volatility and thermal stability for GC analysis and to generate fragment ions that are structurally informative.

Protocol: Silylation

-

Reagent Preparation: Prepare a solution of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine or acetonitrile).

-

Sample Preparation: Dissolve a known quantity of 3,3,3-trifluoropropane-1,2-diol in the chosen solvent.

-

Derivatization Reaction: Add an excess of the silylating agent to the sample solution. Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of both hydroxyl groups.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms) with a suitable temperature program to separate the derivatized analyte from any impurities or excess reagent.

-

Mass Spectrometry: Acquire mass spectra in EI mode over a suitable mass range (e.g., m/z 40-500).

-

The resulting bis-trimethylsilyl (TMS) derivative will have a significantly higher molecular weight, and its fragmentation will be dominated by cleavages related to the TMS groups. [15][16]

Conclusion: A Predictive Framework for Analysis

This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometric fragmentation of 3,3,3-trifluoropropane-1,2-diol. By understanding the fundamental principles of alcohol fragmentation and the profound electronic effects of the trifluoromethyl group, researchers can anticipate the key fragment ions under both electron ionization and electrospray ionization conditions. The proposed experimental workflows offer practical strategies for the successful analysis of this and other fluorinated diols. As with any analytical endeavor, empirical data is the ultimate arbiter, and it is our hope that this guide will serve as a valuable resource for those working to generate and interpret such data in their research and development activities.

References

-

Štěpán, M., et al. (2021). Tandem high-resolution electrospray ionization mass spectrometry of fluorinated thevinols and 18,19-dihydrothevinols. Semantic Scholar. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIST. (n.d.). 3,3,3-Trifluoro-1,2-epoxypropane. NIST WebBook. [Link]

-

NIST. (n.d.). 3,3,3-Trifluoropropene. NIST WebBook. [Link]

-

NIST. (n.d.). 3,3,3-Trifluoropropene. NIST WebBook. [Link]

-

Van der Kerk-van Hoof, A., et al. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Rapid Communications in Mass Spectrometry, 13(23), 2406-2415. [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. NIST WebBook. [Link]

-

NIST. (n.d.). 3,3,3-Trifluoropropene. NIST WebBook. [Link]

-

NIST. (n.d.). 3,3,3-Trifluoropropene. NIST WebBook. [Link]

-

Van der Kerk-van Hoof, A., et al. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Rapid Communications in Mass Spectrometry, 13(23), 2406-2415. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Royal Society of Chemistry. (n.d.). Instrumentation Electrospray Ionization (E.S.I.) mass spectra were measured on a Bruker MicroToF 2 for FeL3, CrL3 and AlL3, and. [Link]

-

Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. [Link]

-

Lu, G., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology, 56(13), 9474-9484. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols. YouTube. [Link]

-

LabRulez GCMS. (2002). Improving the Sensitivity of Detection of 3-chloropropane-1,2-diol (3-MCPD) using Gas Chromatography with Negative Chemical Ionisation Mass Spectrometry detection. [Link]

-

Pergal, M., et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry, 230, 372-377. [Link]

-

Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

-

Bec, N., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1033-1040. [Link]

Sources

- 1. (S)-3,3,3-Trifluoropropane-1,2-diol | 148683-14-1 | Benchchem [benchchem.com]

- 2. 3,3,3-Trifluoro-1,2-epoxypropane [webbook.nist.gov]

- 3. 3,3,3-Trifluoropropene [webbook.nist.gov]

- 4. 3,3,3-Trifluoropropene [webbook.nist.gov]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

- 6. 3,3,3-Trifluoropropene [webbook.nist.gov]

- 7. 3,3,3-Trifluoropropene [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. agriculturejournals.cz [agriculturejournals.cz]

- 14. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES [pubmed.ncbi.nlm.nih.gov]

- 16. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

X-ray crystal structure of 3,3,3-Trifluoropropane-1,2-diol derivatives

An In-depth Technical Guide to the X-ray Crystal Structure of 3,3,3-Trifluoropropane-1,2-diol Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Trifluoromethyl Group's Ascendancy in Molecular Design

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's biological activity and physical characteristics.[4] 3,3,3-Trifluoropropane-1,2-diol, a chiral fluorinated diol, serves as a critical building block for introducing this influential moiety.[4] Understanding its three-dimensional structure and the non-covalent interactions that govern its crystal packing is paramount for rationally designing next-generation pharmaceuticals and advanced materials.

This guide provides a comprehensive exploration of the . We will delve into the synthetic and crystallization methodologies, present a detailed workflow for single-crystal X-ray diffraction, and analyze the intricate structural features that arise from the interplay between the diol functionality and the potent trifluoromethyl group.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

Synthetic Pathways to Fluorinated Diols

The synthesis of 3,3,3-Trifluoropropane-1,2-diol and its derivatives typically begins with the introduction of the trifluoromethyl group onto a propane backbone. A common industrial approach involves the fluorination of a suitable precursor, followed by the introduction of the hydroxyl groups.[4] One established laboratory-scale method is the acid-catalyzed hydrolysis of 3,3,3-trifluoro-1,2-epoxypropane, though this can present challenges with yield.[4]

More complex derivatives can be synthesized through various organic reactions, such as the elaboration of the diol core with other functional groups or its incorporation into larger molecular scaffolds.[5][6] The choice of synthetic route is dictated by the desired final structure, stereochemistry, and the need for scalability.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The high electronegativity of fluorine can alter intermolecular interactions, making crystallization of fluorinated compounds a nuanced process.[7][8] Success hinges on a systematic approach to exploring a wide range of conditions to find the precise parameters that favor slow, ordered crystal growth over rapid precipitation.

Experimental Protocol: Crystallization of a 3,3,3-Trifluoropropane-1,2-diol Derivative

This protocol outlines a general workflow for crystallizing a representative derivative. The specific solvents and temperatures must be optimized for each unique compound.

-

Purity is Paramount: Begin with the highest purity sample achievable (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

-

Solvent Screening:

-

Rationale: The goal is to identify a solvent or solvent system in which the compound has moderate solubility. Too high, and the solution will be undersaturated; too low, and it will precipitate immediately.

-

Procedure: Test the solubility of a few milligrams of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane, and water).

-

-

Method Selection & Execution:

-

Slow Evaporation:

-

Principle: The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.

-

Setup: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation. Place the vial in a vibration-free environment.

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Principle: A drop of the concentrated compound solution is allowed to equilibrate with a larger reservoir of a "precipitant" solvent in which the compound is insoluble. The precipitant slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.

-

Setup: In a sealed container, place a small drop of the compound solution on a siliconized glass slide inverted over a reservoir of the precipitant (hanging drop) or at the bottom of the chamber (sitting drop).

-

-

Slow Cooling:

-

Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then cooled slowly, decreasing the compound's solubility and leading to crystallization.

-

Setup: Create a saturated solution at a higher temperature. Place the container in an insulated vessel (e.g., a Dewar flask) to ensure a slow cooling rate.

-

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and preserve the crystal quality for data collection.

The X-ray Crystallography Workflow: From Crystal to Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. (S)-3,3,3-Trifluoropropane-1,2-diol | 148683-14-1 | Benchchem [benchchem.com]

- 5. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of diol monomers and organosoluble fluorinated polyimides with low dielectric | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of a Fluorescent Nanofibrous Template by In Situ SNAr Polymerization of Fluorine-Containing Terphenyls with Aliphatic Diols: Self-Assembly and Optical and Liquid Crystal Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoropropane-1,2-diol: From Foundational Methods to Asymmetric Innovations

Abstract

3,3,3-Trifluoropropane-1,2-diol is a pivotal chiral building block in modern medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group adjacent to a vicinal diol functionality imparts unique stereoelectronic properties, enhancing metabolic stability, modulating lipophilicity, and influencing molecular conformation.[1] This guide provides a comprehensive overview of the key synthetic strategies for accessing this valuable synthon. While the initial discovery is not prominently documented in a single seminal publication, this paper elucidates the logical synthetic pathways, from early-generation methods to contemporary catalytic asymmetric techniques. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the practical execution of these transformations, tailored for researchers and professionals in drug development.

Introduction: The Significance of Fluorinated Diols

The introduction of fluorine into organic molecules is a well-established strategy for optimizing the properties of pharmaceuticals and advanced materials.[1] The trifluoromethyl group, in particular, is a powerful modulator of a molecule's pharmacokinetic and pharmacodynamic profile. When positioned vicinal to a diol, as in 3,3,3-trifluoropropane-1,2-diol, it creates a unique chemical entity with significant potential in asymmetric synthesis.[1] The hydroxyl groups serve as versatile handles for further chemical elaboration, while the trifluoromethyl group influences the acidity and reactivity of the neighboring functionalities.

This guide will focus on the two most plausible and historically significant synthetic approaches for the preparation of 3,3,3-trifluoropropane-1,2-diol:

-

Direct Dihydroxylation of 3,3,3-Trifluoropropene: A direct and atom-economical approach.

-

Epoxidation of 3,3,3-Trifluoropropene followed by Hydrolysis: A two-step sequence that offers an alternative pathway.

We will explore both the racemic and enantioselective variants of these methods, providing the necessary technical details for their successful implementation.

Synthesis via Dihydroxylation of 3,3,3-Trifluoropropene

The most direct route to 3,3,3-trifluoropropane-1,2-diol involves the dihydroxylation of the corresponding alkene, 3,3,3-trifluoropropene. This transformation can be achieved using several methods, with osmium tetroxide-based reagents being the most reliable for high-yielding syn-dihydroxylation.[2][3][4]

Upjohn Dihydroxylation: A Classic Approach to Racemic Diols

The Upjohn dihydroxylation allows for the synthesis of vicinal diols using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).[5] This method mitigates the need for stoichiometric quantities of the highly toxic and expensive osmium tetroxide.[3][6]

Reaction Scheme:

Caption: Upjohn dihydroxylation of 3,3,3-trifluoropropene.

Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate.[3][4] This intermediate is then hydrolyzed to yield the syn-diol, and the reduced osmium species is re-oxidized by NMO to regenerate the catalytic OsO4.[5]

Experimental Protocol: Upjohn Dihydroxylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3,3-trifluoropropene (1.0 eq) in a mixture of acetone and water (10:1 v/v).

-

Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.2 eq) to the solution and stir until dissolved.

-

Catalyst Introduction: To the stirred solution, add a catalytic amount of osmium tetroxide (0.02 eq) as a 2.5 wt% solution in tert-butanol. The reaction mixture will typically turn dark brown.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3,3,3-trifluoropropane-1,2-diol.

Sharpless Asymmetric Dihydroxylation: Access to Chiral Diols

For applications in asymmetric synthesis, the Sharpless asymmetric dihydroxylation is the premier method for producing enantiomerically enriched vicinal diols.[7][8][9][10] This Nobel Prize-winning reaction utilizes a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), to direct the facial selectivity of the osmium tetroxide addition to the alkene.

Reaction Scheme:

Caption: Sharpless asymmetric dihydroxylation of 3,3,3-trifluoropropene.

The commercially available "AD-mix" reagents contain the osmium catalyst, a co-oxidant (potassium ferricyanide), a base (potassium carbonate), and the chiral ligand.[8][9] AD-mix-β typically contains a (DHQD)₂-PHAL ligand and yields the (S)-diol from terminal alkenes, while AD-mix-α contains a (DHQ)₂-PHAL ligand and provides the (R)-diol.[8][10]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

-

Reaction Setup: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v) and cool to 0 °C.

-

AD-mix Addition: Add the appropriate AD-mix (AD-mix-β for the (S)-enantiomer or AD-mix-α for the (R)-enantiomer) to the cold solvent and stir vigorously until the two phases are well-mixed.

-

Substrate Addition: Add 3,3,3-trifluoropropene (1.0 eq) to the reaction mixture.

-

Reaction Progress: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature overnight. Monitor the reaction by TLC or GC.

-

Workup: Quench the reaction by adding solid sodium sulfite and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Synthesis via Epoxidation and Subsequent Hydrolysis

An alternative, albeit less direct, route to 3,3,3-trifluoropropane-1,2-diol is the two-step process involving the initial epoxidation of 3,3,3-trifluoropropene to form 3,3,3-trifluoro-1,2-epoxypropane, followed by acid-catalyzed hydrolysis of the epoxide. While this method has been reported to result in lower yields, it remains a viable synthetic strategy.[1]

Reaction Scheme:

Caption: Two-step synthesis via epoxidation and hydrolysis.

Experimental Protocol: Epoxidation

-

Reaction Setup: Dissolve 3,3,3-trifluoropropene (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the solution at 0 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the meta-chlorobenzoic acid byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the volatile 3,3,3-trifluoro-1,2-epoxypropane.

Experimental Protocol: Epoxide Hydrolysis

-

Reaction Setup: Dissolve the crude 3,3,3-trifluoro-1,2-epoxypropane (1.0 eq) in a mixture of tetrahydrofuran and water.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC or GC).

-

Workup: Neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by silica gel column chromatography.

Quantitative Data Summary

| Synthesis Method | Key Reagents | Stereochemistry | Typical Yield | Reference(s) |

| Upjohn Dihydroxylation | OsO₄ (cat.), NMO | Racemic | Moderate-High | [5] |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Enantioselective | High | [7][8][10] |

| Epoxidation-Hydrolysis | m-CPBA, then H₃O⁺ | Racemic | Low (<30%) | [1] |

Conclusion

The synthesis of 3,3,3-trifluoropropane-1,2-diol is a key transformation for accessing a versatile fluorinated building block. While the historical first synthesis is not clearly defined in readily available literature, the logical and established methods of alkene dihydroxylation provide robust and reliable pathways to this compound. For the production of the racemic diol, the Upjohn dihydroxylation offers a classic and effective method. For applications requiring stereocontrol, the Sharpless asymmetric dihydroxylation stands as the state-of-the-art, providing access to either enantiomer in high optical purity. The two-step epoxidation-hydrolysis route, while mechanistically straightforward, is often less efficient. The choice of synthetic route will ultimately depend on the desired stereochemistry, scale, and available resources. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this important fluorinated diol.

References

-

Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Retrieved from [Link]

- Tian, J., et al. (2016). Vicinal Chlorotrifluoromethylation of Alkenes. Organic Letters, 18(15), 3754–3757.

-

Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Retrieved from [Link]

-

Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Retrieved from [Link]

- Yi, W., et al. (2021). Vicinal halo-trifluoromethylation of alkenes. RSC Advances, 11(26), 15785-15803.

-

Chemistry Steps. Diols from Alkenes. (n.d.). Retrieved from [Link]

-

Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved from [Link]

-

RSC Publishing. (2021). Vicinal halo-trifluoromethylation of alkenes. RSC Advances. Retrieved from [Link]

- Google Patents. (1980). Preparation of 3,3,3-trifluoropropene-1. US4220608A.

-

YouTube. (2019). Sharpless Asymmetric Dihydroxylation. Retrieved from [Link]

-

Wikipedia. (2023). Diol. Retrieved from [Link]

-

Wikipedia. (2023). Osmium tetroxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 11.3.2 Dihydroxylation. Retrieved from [Link]

-

Organic Chemistry Portal. Diol synthesis by substitution. (n.d.). Retrieved from [Link]

- Wang, F., et al. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. Advanced Science, 11(10), 2307520.

-

University of Calgary. (n.d.). Ch15 : epoxide to 1,2-diols. Retrieved from [Link]

- Google Patents. (2014). Synthesis of 3,3,3-trifluoropropyne. US8791309B2.

-

Organic Chemistry Portal. Upjohn Dihydroxylation. (n.d.). Retrieved from [Link]

- PubMed. (2015). Catalytic Asymmetric Synthesis of 3-Hydroxy-3-trifluoromethyl Benzofuranones via Tandem Friedel-Crafts/Lactonization Reaction. Organic Letters, 17(19), 4886-4889.

-

Khan Academy. (n.d.). Syn dihydroxylation. Retrieved from [Link]

-

OrgoSolver. (n.d.). 1,2-Diol formation via syn dihydroxylation of alkenes with osmium(VIII) oxide (OsO4); sodium hydrogensulfite (NaHSO3, H2O) workup. Retrieved from [Link]